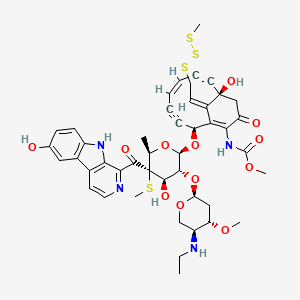
Shishijimicin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shishijimicin C is a natural product found in Didemnum with data available.
Wissenschaftliche Forschungsanwendungen
1. Antitumor and Cytotoxic Properties
Shishijimicin A, a close relative of Shishijimicin C, is a marine natural product with highly potent cytotoxicities. It has potential as a payload or a lead compound for designed antibody-drug conjugates. Its analogues, including Shishijimicin C, are equipped with functionalities for linker attachment and exhibit extremely potent cytotoxicities, making them significant in cancer research and therapy (Nicolaou et al., 2018).
2. DNA Interaction and Cleavage Mechanisms
Shishijimicin A demonstrates binding and scission of double-stranded DNA, which is believed to be similar for Shishijimicin C. This interaction supports the hypothesis that DNA strand scissions are caused by 1,4-benzenoid diradicals formed by Bergman cycloaromatization of the enediyne core, upon activation by thiols. This property accounts for its extraordinary cytotoxicity and makes it a focus in studies related to DNA-targeting drugs (Zhang et al., 2019).
3. Novel Antibiotic Properties
Shishijimicins A-C, including Shishijimicin C, are identified as novel enediyne antitumor antibiotics. They possess a unique structural component, a conjugation product of a hexose and a beta-carboline, attached to the calicheamicinone aglycone. Their structure and highly potent cytotoxicity against HeLa cells make them a subject of interest in antibiotic research (Oku et al., 2003).
4. Drug Development and Synthesis
The development of synthetic routes for Shishijimicin A and its analogues, including Shishijimicin C, has been a significant area of research. The synthesis of these compounds involves novel reactions and strategies, contributing to the understanding of complex molecule construction and providing a framework for future drug development efforts (Nicolaou et al., 2011).
5. Advancements in Enediyne Antibiotics Research
Shishijimicin C, as a member of the enediyne antitumor antibiotics family, has sparked interest due to its potent inhibitory activity against a wide range of tumor cells. The research on these compounds includes studies on their unique structure, mechanism of activation towards DNA cleavage, and their potential as therapeutic agents (Gu Jue-fen, 2005).
Eigenschaften
Produktname |
Shishijimicin C |
|---|---|
Molekularformel |
C45H50N4O12S4 |
Molekulargewicht |
967.2 g/mol |
IUPAC-Name |
methyl N-[(1R,4Z,8S,13Z)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16-/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1 |
InChI-Schlüssel |
MFKZOPIAQKMURV-FIPNERGISA-N |
Isomerische SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Kanonische SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Synonyme |
Shishijimicin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



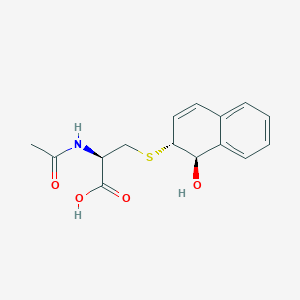
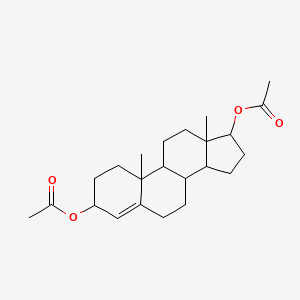
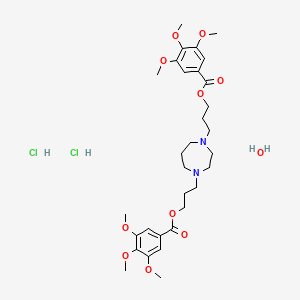
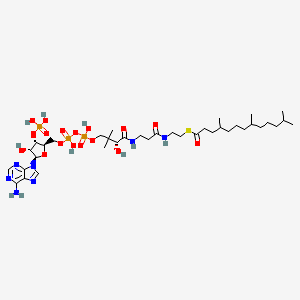
![(2S,3S,4S,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1245937.png)
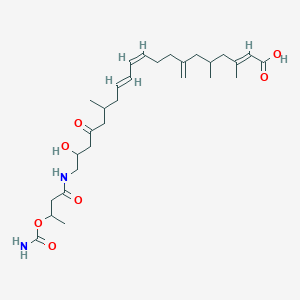
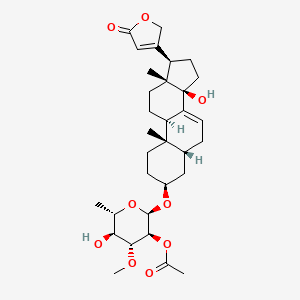
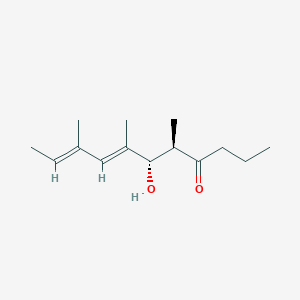
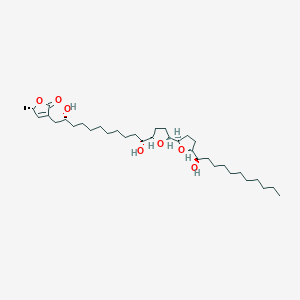
![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)
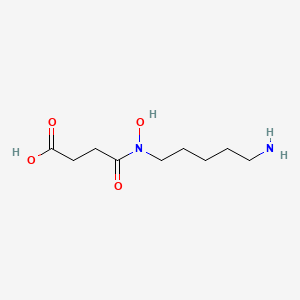
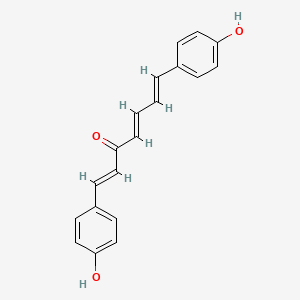
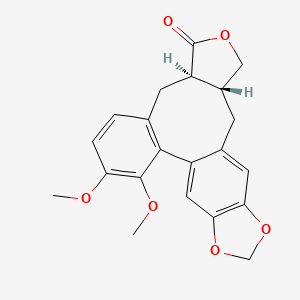
![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)